Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 61511-76-0
VCID: VC19549370
InChI: InChI=1S/C10H10Cl2N2O4/c1-17-10(16)14-13-9(15)5-18-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,15)(H,14,16)
SMILES:
Molecular Formula: C10H10Cl2N2O4
Molecular Weight: 293.10 g/mol

Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate

CAS No.: 61511-76-0

Cat. No.: VC19549370

Molecular Formula: C10H10Cl2N2O4

Molecular Weight: 293.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate - 61511-76-0

Specification

CAS No. 61511-76-0
Molecular Formula C10H10Cl2N2O4
Molecular Weight 293.10 g/mol
IUPAC Name methyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate
Standard InChI InChI=1S/C10H10Cl2N2O4/c1-17-10(16)14-13-9(15)5-18-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,15)(H,14,16)
Standard InChI Key BNULBDRDJVXIOO-UHFFFAOYSA-N
Canonical SMILES COC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identification and Structural Characteristics

Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate is chemically defined by its molecular formula C10H10Cl2N2O4\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_4, with a molecular weight of 293.10 g/mol . Key identifiers include:

PropertyValue
CAS Registry Number61511-76-0
IUPAC NameMethyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate
SMILESCOC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl
PubChem ID1581749
Standard InChIInChI=1S/C10H10Cl2N2O4/c1-17-10(16)14-13-9(15)5-18-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,15)(H,14,16)
Molecular Weight293.10 g/mol

The compound’s structure comprises a methyl ester linked to a hydrazinecarboxylate group, which is further substituted with a 2,4-dichlorophenoxyacetyl chain. This arrangement suggests potential reactivity in nucleophilic substitution, carbonyl condensation, or cycloaddition reactions .

Synthetic and Industrial Applications

Role as a Pharmaceutical Intermediate

Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate serves as a building block in medicinal chemistry, particularly for synthesizing:

  • Herbicides: Structural analogs of 2,4-D (2,4-dichlorophenoxyacetic acid), a widely used herbicide .

  • Antimicrobial Agents: Hydrazine derivatives are often incorporated into bioactive molecules targeting bacteria or fungi .

Reaction TypeExample Application
HydrolysisConversion to carboxylic acid derivatives for further functionalization .
CycloadditionParticipation in Huisgen cycloaddition with alkynes (click chemistry) .
Schiff Base FormationReaction with aldehydes/ketones to generate hydrazones .

Research Findings and Gaps

Synthetic Challenges

The synthesis of methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate likely involves:

  • Activation of 2,4-Dichlorophenoxyacetic Acid: Formation of an acyl chloride or mixed anhydride.

  • Reaction with Methyl Hydrazinecarboxylate: Nucleophilic acyl substitution .

Unexplored Applications

  • Coordination Chemistry: The hydrazine group may chelate metal ions, enabling catalytic or sensing applications.

  • Polymer Science: Potential use as a monomer in polymer synthesis.

Data Tables and Comparative Analysis

Key Structural and Functional Data

ParameterValueSource
Molecular FormulaC10H10Cl2N2O4\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_4
CAS Registry Number61511-76-0
SMILESCOC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl
PubChem ID1581749

Comparison with Related Compounds

CompoundStructureApplicationKey Difference
2,4-Dichlorophenoxyacetic Acid (2,4-D)C8H6Cl2O3\text{C}_8\text{H}_6\text{Cl}_2\text{O}_3Herbicide Lacks hydrazinecarboxylate group
Methyl HydrazinecarboxylateC2H6N2O2\text{C}_2\text{H}_6\text{N}_2\text{O}_2Intermediate Absence of dichlorophenoxy chain

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